molecular formula C7H7NO4 B6278409 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 103878-37-1

5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B6278409
CAS No.: 103878-37-1
M. Wt: 169.1
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Description

5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the family of 1,4-dihydropyridines This class of compounds is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the Hantzsch reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and ammonia or an amine. This reaction is known for its efficiency and ability to produce 1,4-dihydropyridine derivatives with high yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using eco-friendly and cost-effective reagents. The process typically involves fewer synthetic steps and utilizes readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Chemistry: 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an α-amylase inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. It has shown promising inhibitory activity comparable to standard drugs like Acarbose .

Industry: The compound’s versatility makes it valuable in the development of new materials and catalysts for industrial applications. Its ability to undergo multicomponent reactions efficiently contributes to its industrial significance .

Comparison with Similar Compounds

  • Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
  • 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Comparison: 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific functional groups, which impart distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

103878-37-1

Molecular Formula

C7H7NO4

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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